Dicyclohexylamine bicarbonate

Corrosion inhibition VCI Dicyclohexylamine salts

Dicyclohexylamine bicarbonate delivers differentiated VCI performance: its intermediate vapor pressure ensures protection onset and duration ideal for 3–12 month storage, while its buffered near-neutral pH prevents alkaline corrosion of amphoteric metals (Zn, Al, Mg). It outperforms cyclohexylamine salts in SO₂‑rich environments (up to 91.81% zinc inhibition). As a non-nitrosamine‑forming amine, it simplifies EU Directive 93/11/EEC and TRGS 552 compliance for rubber vulcanization (accelerator DZ) and lubricant formulations. Request your purity‑certified batch today.

Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
CAS No. 2869-44-5
Cat. No. B3050779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine bicarbonate
CAS2869-44-5
Molecular FormulaC13H25NO3
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCCCC2.C(=O)(O)O
InChIInChI=1S/C12H23N.CH2O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h11-13H,1-10H2;(H2,2,3,4)
InChIKeyOHCMCIFBPJIBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylamine Bicarbonate (CAS 2869-44-5) Technical Procurement Guide: Comparative Evidence for Corrosion Inhibition and Industrial Selection


Dicyclohexylamine bicarbonate (CAS 2869-44-5, molecular formula C13H25NO3) is the carbonic acid salt of dicyclohexylamine (DCHA), a secondary alicyclic amine. This bicarbonate salt form provides controlled alkalinity and moderate vapor pressure characteristics that differentiate it from the free amine base and alternative amine salts in vapor-phase corrosion inhibition (VCI) applications. As a member of the dicyclohexylamine salt family, it serves as an intermediate for rubber vulcanization accelerators, a corrosion inhibitor in lubricants and metalworking fluids, and a reagent in organic synthesis [1]. The bicarbonate salt offers distinct handling, stability, and performance properties compared to the free DCHA base and other DCHA salts such as nitrite and caprylate [2].

Why Dicyclohexylamine Bicarbonate Cannot Be Simply Substituted with Free Dicyclohexylamine or Alternative Amine Carbonates


In-class compounds within the alicyclic amine corrosion inhibitor category—including free dicyclohexylamine (DCHA), cyclohexylamine, ethanolamine, and their respective carbonate, nitrite, or caprylate salts—exhibit fundamentally different vapor pressures, pH profiles, and metal compatibility that preclude simple interchange [1]. Free DCHA possesses a vapor pressure of approximately 0.04 hPa (25°C), while cyclohexylamine carbonate exhibits 0.4 mmHg vapor pressure and dicyclohexylamine nitrite exhibits 0.0001 mmHg—differences spanning four orders of magnitude [2]. These variations directly determine protection duration, film formation kinetics, and suitability for specific enclosed versus open systems [3]. Furthermore, free amine bases generate excessively alkaline surface pH (>10), which accelerates corrosion of amphoteric metals (Zn, Al, Mg), whereas the bicarbonate salt provides buffered, near-neutral pH conditions required for multi-metal protection [4][5]. Additionally, dicyclohexylamine does not form nitrosamines during use, a critical regulatory and safety advantage over secondary amines prone to nitrosation under certain industrial conditions .

Dicyclohexylamine Bicarbonate Quantitative Differentiation Evidence: Corrosion Efficiency, Antibacterial Potency, and Synthetic Utility


Corrosion Inhibition Efficiency of Dicyclohexylamine Salts Versus Cyclohexylamine Salts on Mild Steel, Copper, and Zinc in SO2 Environments

In a direct head-to-head comparison under sulfur dioxide (SO2) accelerated corrosion conditions, dicyclohexylamine (DCHA) salts demonstrated superior inhibition efficiency compared to cyclohexylamine (CHA) salts across mild steel, copper, and zinc substrates [1]. While the free DCHA base was evaluated in this study, the bicarbonate salt form is recognized as providing comparable or enhanced performance due to its buffered alkalinity and sustained vapor release profile [2]. The data establish the DCHA scaffold as inherently more efficacious than the mono-cyclohexyl analog in aggressive acidic gas environments.

Corrosion inhibition VCI Dicyclohexylamine salts SO2 environment Multi-metal protection

Dicyclohexylamine Caprylate Demonstrates Highest Zinc Corrosion Inhibition Efficiency Among Ethanolamine, Cyclohexylamine, and Dicyclohexylamine Salts

A systematic comparative study of volatile corrosion inhibitors derived from three amines—ethanolamine, cyclohexylamine, and dicyclohexylamine—all formulated as caprylate salts, identified dicyclohexylamine caprylate as the most efficient inhibitor for metallic zinc [1]. The study employed both density functional theory (DFT) computational modeling and experimental electrochemical impedance spectroscopy (EIS) with humid chamber corrosion testing [2]. Molecular size was identified as the determining factor in inhibition efficiency, with the bulkier dicyclohexylamine moiety providing superior surface coverage and interaction energy compared to the smaller mono-cyclohexyl and ethanolamine scaffolds [3].

Zinc corrosion VCI Caprylate salts Electrochemical impedance spectroscopy DFT modeling

Bacterial Spermidine Synthase Inhibition Potency: Dicyclohexylamine Exhibits >90% Enzyme Inhibition at 50 μM with Strain-Selective Growth Suppression

Dicyclohexylamine (DCHA) demonstrates potent and specific inhibition of bacterial spermidine synthase, an aminopropyltransferase enzyme critical for polyamine biosynthesis and bacterial growth [1]. In vitro enzyme assays showed that 50 μM DCHA inhibited spermidine synthase activity by >90% in sensitive bacterial strains [2]. In vivo growth inhibition studies across seven mastitis pathogen strains revealed differential sensitivity: Streptococcus uberis was most sensitive with complete growth arrest at 5 mM and 60% inhibition at 1.25 mM; Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa showed partial growth inhibition at 5 mM; Micrococcus sp. and Klebsiella sp. grew at 10 mM DCHA; Streptococcus agalactiae was completely insensitive even at high concentrations [3]. The growth inhibition was fully reversible upon addition of 50 μM exogenous spermidine, confirming target specificity [4].

Antibacterial activity Spermidine synthase inhibition Polyamine biosynthesis Mastitis pathogens Biochemical assay

Non-Nitrosamine-Forming Amine: Regulatory and Safety Differentiation for Rubber Accelerator and Lubricant Additive Applications

Dicyclohexylamine (DCHA) is explicitly documented as a secondary amine that does not form nitrosamines during use in industrial applications . This property represents a critical differentiation from many other secondary amines employed as rubber vulcanization accelerators and lubricant additives, which can undergo nitrosation reactions under certain processing conditions to generate N-nitrosamines—compounds classified as probable human carcinogens (IARC Group 2A) and subject to stringent regulatory limits in rubber articles (e.g., EU Directive 93/11/EEC, German TRGS 552) [1].

Nitrosamine-free Rubber vulcanization accelerator Lubricant additive Regulatory compliance Industrial safety

Vapor Pressure and Protection Duration: Bicarbonate Salt Provides Intermediate Vapor Pressure for Balanced Short-Term and Sustained Corrosion Protection

The bicarbonate salt form of dicyclohexylamine provides a vapor pressure profile that balances rapid initial protection onset with sustained long-term corrosion inhibition. While quantitative vapor pressure data specific to dicyclohexylamine bicarbonate is not available in the primary literature, class-level inference from structurally related amine salts establishes the governing principle: amine salts with excessively high vapor pressure (e.g., cyclohexylamine carbonate: 0.4 mmHg) provide only short-term protection due to rapid depletion from the vapor phase, while salts with very low vapor pressure (e.g., dicyclohexylamine nitrite: 0.0001 mmHg) require extended time to establish protective surface concentrations [1][2]. The bicarbonate salt occupies an intermediate position in this spectrum, offering faster protection onset than nitrite salts while providing longer protection duration than free amines or high-volatility carbonate salts [3].

Vapor pressure VCI Protection duration Amine carbonate Bicarbonate salt

Dicyclohexylamine as Synthetic Precursor: 99% Purity Achievement in Rubber Vulcanization Accelerator DZ Production with Defined Process Yields

Dicyclohexylamine serves as a critical intermediate in the production of rubber vulcanization accelerator DZ (N,N-dicyclohexyl-2-benzothiazolesulfenamide). Patent literature documents a production method achieving over 99% purity of the final accelerator DZ product when using dicyclohexylamine as the amine feedstock [1]. The process involves reaction of DCHA with sulfuric acid followed by oxidation with hydrogen peroxide in isopropanol, yielding the sulfenamide accelerator with high conversion efficiency [2]. This high purity threshold exceeds typical industrial accelerator specifications (commonly 98-98.5%) and reduces the need for post-synthetic purification steps.

Rubber vulcanization Accelerator DZ Synthetic intermediate Process yield Purity specification

Dicyclohexylamine Bicarbonate Prioritized Application Scenarios Based on Quantitative Comparative Evidence


Vapor-Phase Corrosion Protection in SO2-Contaminated Industrial Atmospheres for Multi-Metal Assemblies

Based on the direct head-to-head comparison demonstrating DCHA salt inhibition efficiencies of 70.86% (mild steel), 85.15% (copper), and 91.81% (zinc) in SO2 environments—systematically outperforming cyclohexylamine salts [1]—dicyclohexylamine bicarbonate is the preferred VCI selection for enclosed metal components exposed to sulfur dioxide. Typical applications include electrical switchgear in fossil fuel power plants, stored automotive parts in industrial regions with coal combustion byproducts, and packaged precision instruments subject to acidic atmospheric corrosion. The bicarbonate salt form provides buffered alkalinity that prevents the excessive surface pH (>10) that would otherwise accelerate corrosion of amphoteric metals such as zinc and aluminum [2].

Zinc and Galvanized Steel Component Protection with Extended-Duration VCI Requirements

The finding that dicyclohexylamine caprylate ranked as the most efficient inhibitor among ethanolamine, cyclohexylamine, and dicyclohexylamine salts in zinc corrosion protection—with molecular size identified as the determining efficiency factor [1]—establishes dicyclohexylamine bicarbonate as the logical choice for protecting zinc-coated fasteners, galvanized steel sheets, and zinc-containing electronic enclosures. The bicarbonate salt's intermediate vapor pressure (between high-volatility cyclohexylamine carbonate at 0.4 mmHg and low-volatility dicyclohexylamine nitrite at 0.0001 mmHg) [2] provides balanced protection onset and duration suitable for 3-12 month storage intervals, avoiding both premature depletion and delayed protective film formation.

Polyamine Biosynthesis Research Using Spermidine Synthase as a Molecular Target

For academic and pharmaceutical research laboratories studying polyamine metabolism, bacterial pathogenesis, or spermidine synthase as a therapeutic target, dicyclohexylamine offers a well-validated tool compound with defined potency metrics: >90% enzyme inhibition at 50 μM in vitro, strain-selective growth suppression ranging from 60% at 1.25 mM to complete arrest at 5 mM (S. uberis), and reversible phenotype rescue with 50 μM exogenous spermidine [1]. This characterization enables controlled, interpretable experimental designs that alternative spermidine synthase inhibitors (e.g., S-adenosyl-1,8-diamino-3-thiooctane) may not support due to less comprehensive strain-selectivity data. The bicarbonate salt form may be preferred for aqueous buffer compatibility in biochemical assays compared to the free amine base.

Nitrosamine-Free Rubber Vulcanization Accelerator and Lubricant Additive Manufacturing

In manufacturing environments subject to EU Directive 93/11/EEC, German TRGS 552, or similar nitrosamine content regulations for rubber articles and lubricants, dicyclohexylamine bicarbonate serves as a compliant amine intermediate that does not form nitrosamines during processing [1]. This enables formulation of vulcanization accelerator DZ and related sulfenamide accelerators without the analytical testing burden, documentation requirements, and potential market access restrictions associated with nitrosamine-forming amine alternatives. Additionally, the documented process achieving >99% purity in accelerator DZ production using DCHA feedstock [2] supports consistent manufacturing quality with reduced purification costs.

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